N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide
Overview
Description
N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key regulator of numerous signaling pathways, including Wnt, insulin, and growth factor signaling. CHIR-99021 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
CHIR-99021 inhibits N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell survival, proliferation, and differentiation. It has also been shown to regulate glucose metabolism, insulin signaling, and lipid metabolism. CHIR-99021 has been used to study the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in numerous biological processes, including neurogenesis, cardiogenesis, and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHIR-99021 is its specificity for N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide, which allows researchers to study the role of this enzyme in isolation. However, CHIR-99021 has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, CHIR-99021 can be toxic at high concentrations, which can limit its use in certain experimental systems.
Future Directions
There are numerous future directions for research involving CHIR-99021. One area of interest is the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in aging and age-related diseases, such as Alzheimer's disease. CHIR-99021 has also been shown to have potential therapeutic effects in a variety of disease models, including cancer and diabetes. Additionally, the development of more specific N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide inhibitors could lead to new insights into the role of this enzyme in various biological processes.
Scientific Research Applications
CHIR-99021 has been used extensively in scientific research to study the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neuronal and cardiac lineages, and to enhance the survival and function of neurons in vitro and in vivo. CHIR-99021 has also been used to study the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in cancer, diabetes, and other diseases.
properties
IUPAC Name |
2-chloro-N'-[2-(trifluoromethoxy)benzoyl]pyridine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O3/c15-11-7-8(5-6-19-11)12(22)20-21-13(23)9-3-1-2-4-10(9)24-14(16,17)18/h1-7H,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEPJDQIOKFYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=NC=C2)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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